Simvastatin 4'-Methyl Ether

説明

Contextualization of Simvastatin (B1681759) Analogues and Modified Forms

Simvastatin, a semi-synthetic derivative of lovastatin (B1675250), is a complex molecule that can be modified at various positions to yield a range of analogues. nih.govchemicalbook.com These modifications can include alterations to the lactone ring, the hexahydronaphthalene (B12109599) core, or the ester side chain. The resulting derivatives may be metabolites formed in the body, impurities generated during the manufacturing process, or intentionally synthesized compounds for research purposes. biosynth.com The investigation of these analogues is crucial for a comprehensive understanding of simvastatin's pharmacology and for ensuring the quality and safety of the pharmaceutical product.

Significance of Simvastatin Derivatives in Academic Investigations

Simvastatin derivatives are pivotal in a variety of academic and industrial research settings. They are essential as reference standards for the identification and quantification of metabolites and impurities in drug formulations. biosynth.comlookchem.com This is critical for quality control and regulatory compliance. Furthermore, the synthesis and biological evaluation of novel simvastatin analogues drive the discovery of new therapeutic agents. chemicalbook.com By modifying the structure of simvastatin, researchers can explore how these changes affect the drug's activity, potentially leading to the development of compounds with improved efficacy, different therapeutic targets, or reduced side effects.

Simvastatin 4'-Methyl Ether: A Detailed Examination

This compound, also known by synonyms such as Cholestat Methyl Ether and Simvastatin EP Impurity J, is a significant derivative of simvastatin. lookchem.comscbt.comlgcstandards.comresearchgate.net It is recognized primarily as a metabolite and a process impurity of simvastatin. biosynth.comlookchem.com Its presence and quantification are important aspects of pharmaceutical analysis.

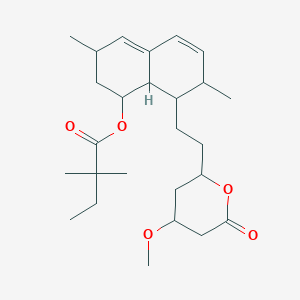

Chemical Structure and Properties

This compound possesses a molecular formula of C26H40O5 and a molecular weight of approximately 432.59 g/mol . lookchem.com The key structural feature that distinguishes it from the parent compound is the methylation of the hydroxyl group at the 4'-position of the lactone ring. This seemingly minor modification results in distinct chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4S)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | scbt.com |

| Molecular Formula | C26H40O5 | lookchem.com |

| Molecular Weight | 432.59 g/mol | lookchem.com |

| Appearance | White to Off-White Solid | scbt.com |

| Solubility | Slightly soluble in Chloroform, Methanol (B129727), and Acetonitrile (B52724) | scbt.com |

| Storage Temperature | -20°C | scbt.com |

Synthesis and Characterization

The synthesis of this compound (referred to as MES in some literature) has been described for its use as a non-compendial reference standard. biosynth.com One reported method involves the methylation of the β-hydroxy group of the simvastatin lactone ring using dimethyl sulfate (B86663). biosynth.com

Following synthesis, the compound is rigorously characterized using various spectroscopic techniques to confirm its structure and purity. These methods include:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule. biosynth.com

The purity of the synthesized standard is often assessed by High-Performance Liquid Chromatography (HPLC).

Role as a Pharmaceutical Reference Standard

The primary application of this compound in a research context is as a reference standard for analytical chemistry. biosynth.comlookchem.com It is used in the development and validation of methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), for the detection and quantification of impurities in bulk simvastatin or its pharmaceutical formulations. biosynth.com

In one such validated RP-HPLC method, this compound was separated and quantified alongside simvastatin and other impurities. The method utilized a C18 column with a mobile phase of acetonitrile and water (80:20 v/v) containing 0.1% orthophosphoric acid. biosynth.com The limit of detection (LOD) and limit of quantification (LOQ) for this compound were found to be 0.030 µg/mL and 0.094 µg/mL, respectively, demonstrating the high sensitivity of the method for this specific impurity. biosynth.com

| Analytical Method Parameter | Value | Source(s) |

| Chromatographic Method | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | biosynth.com |

| Stationary Phase | C18 column (150 x 4.6 mm, 5 µm) | biosynth.com |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% orthophosphoric acid | biosynth.com |

| Limit of Detection (LOD) | 0.030 µg/mL | biosynth.com |

| Limit of Quantification (LOQ) | 0.094 µg/mL | biosynth.com |

The availability of well-characterized reference standards like this compound is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

特性

分子式 |

C26H40O5 |

|---|---|

分子量 |

432.6 g/mol |

IUPAC名 |

[8-[2-(4-methoxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3 |

InChIキー |

OLSYISKGDWQZSZ-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C |

製品の起源 |

United States |

Synthetic Strategies and Chemical Transformations Leading to Simvastatin 4 Methyl Ether

Chemical Synthesis Methodologies

The primary route for the synthesis of Simvastatin (B1681759) 4'-methyl ether involves the direct methylation of its precursor, simvastatin. This transformation targets the hydroxyl group at the 4'-position of the lactone ring.

Approaches to 4'-Methyl Ether Formation

A documented method for the preparation of Simvastatin 4'-methyl ether employs a methylation reaction using dimethyl sulfate (B86663) as the methylating agent. nih.gov The synthesis is carried out in a biphasic system consisting of dichloromethane (B109758) and a 50% aqueous solution of sodium hydroxide (B78521). nih.gov In this process, simvastatin is dissolved in dichloromethane, and the sodium hydroxide solution is added, followed by the dropwise addition of dimethyl sulfate, which leads to the precipitation of the product. nih.gov

Relevant Chemical Reaction Mechanisms (e.g., Nucleophilic Substitution)

The formation of the 4'-methyl ether from simvastatin proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The reaction mechanism can be described in the following steps:

Deprotonation: The strong base, sodium hydroxide, deprotonates the hydroxyl group at the 4'-position of the simvastatin lactone ring, forming a more nucleophilic alkoxide ion.

Nucleophilic Attack: The resulting alkoxide ion then acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate.

Displacement: This attack leads to the displacement of the sulfate group, a good leaving group, and the formation of the ether linkage, resulting in this compound.

The vigorous stirring of the reaction mixture is essential to facilitate the interaction between the reactants in the biphasic system. nih.gov

Precursor Compounds and Starting Materials

The principal starting material for the synthesis of this compound is simvastatin. nih.gov Simvastatin itself is a semi-synthetic derivative of lovastatin (B1675250), which is obtained through fermentation of Aspergillus terreus. nih.gov The synthesis of simvastatin from lovastatin is a well-established multi-step process in the pharmaceutical industry. ekb.eg

The key reagents required for the conversion of simvastatin to its 4'-methyl ether derivative are outlined in the table below.

| Role | Compound Name | Chemical Formula |

| Starting Material | Simvastatin | C25H38O5 |

| Methylating Agent | Dimethyl sulfate | (CH3)2SO4 |

| Base | Sodium hydroxide | NaOH |

| Solvent | Dichloromethane | CH2Cl2 |

Optimization of Reaction Conditions for Yield and Selectivity

While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, general principles of organic synthesis can be applied to enhance the reaction's yield and selectivity.

Key parameters that can be optimized include:

Temperature: The reaction is initiated at a cooled temperature (ice bath), which is a common practice to control the exothermic nature of the reaction and minimize potential side reactions. nih.gov

Reaction Time: The duration of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material and minimize the formation of degradation products.

Stoichiometry of Reagents: The molar ratio of simvastatin to dimethyl sulfate and sodium hydroxide is a critical factor. An excess of the methylating agent may be used to drive the reaction to completion, but this can also lead to undesired side reactions. Careful control of the stoichiometry is necessary to achieve high selectivity for the desired product.

Isolation and Purification Techniques for this compound

Following the synthesis, the isolation and purification of this compound are crucial to obtain a product of high purity, suitable for use as an analytical standard.

The initial work-up procedure involves washing the precipitate with a dilute ammonia (B1221849) solution to neutralize any excess dimethyl sulfate. nih.gov The primary purification technique reported is recrystallization . nih.gov

| Purification Step | Description |

| Neutralization | The crude product is washed with a dilute ammonia solution. nih.gov |

| Recrystallization | The washed precipitate is recrystallized from methanol (B129727) to yield the purified this compound. nih.gov |

The purity of the final product is typically confirmed through various analytical techniques, including:

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy nih.gov

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov

An isocratic RP-HPLC method has been developed for the simultaneous estimation of simvastatin and its impurities, including the methyl ether derivative. nih.gov This method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water (80:20 v/v) containing 0.1% orthophosphoric acid. nih.gov

Structural Elucidation and Advanced Physicochemical Characterization

Spectroscopic Analysis for Structure Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of Simvastatin (B1681759) 4'-Methyl Ether, confirming the methylation at the 4'-position and verifying the integrity of the core simvastatin structure.

NMR spectroscopy provides definitive evidence for the structure of Simvastatin 4'-Methyl Ether. The primary confirmation comes from comparing its spectrum to that of the parent compound, Simvastatin.

Key diagnostic features in the ¹H NMR spectrum include:

The disappearance of the signal corresponding to the hydroxyl proton (-OH) of the lactone ring, which is present in the spectrum of Simvastatin.

The appearance of a new, distinct singlet in the range of 3.0-4.0 ppm, characteristic of the methoxy group (-OCH₃) protons.

A downfield shift of the proton attached to the carbon bearing the newly formed ether linkage (C4'-H) compared to its position in Simvastatin, due to the electronic effect of the ether group.

The rest of the spectrum, including signals for the hexahydronaphthalene (B12109599) core, the dimethylbutyrate side chain, and other protons of the lactone ring, should remain largely consistent with the spectrum of Simvastatin, confirming that the core structure is unchanged. kpfu.ru Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals unambiguously and confirm the connectivity of the newly introduced methyl group. acs.org

Table 1: Expected ¹H NMR Spectral Data Comparison This table is illustrative, based on typical chemical shifts for Simvastatin and its derivatives.

| Proton Assignment | Simvastatin (ppm) | This compound (ppm) | Key Observation |

| 4'-OH | Present | Absent | Disappearance of hydroxyl proton signal |

| 4'-OCH₃ | Absent | ~3.3 | Appearance of a new singlet for the methoxy group |

| 4'-H | ~4.3 | Shifted | Shift in the signal for the proton adjacent to the ether linkage |

| Other Protons | Consistent | Consistent | Core structure remains intact |

Mass Spectrometry (MS and MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. nih.gov The molecular ion peak in the mass spectrum confirms the compound's molecular weight of 432.59 g/mol . biosynth.com

Electrospray ionization (ESI) is commonly used for the analysis of statins and their derivatives. nih.gov In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is selected and fragmented to produce a characteristic pattern. The fragmentation of this compound is expected to follow pathways similar to Simvastatin, which primarily involves the elimination of the ester side-chain and subsequent reactions within the lactone moiety. nih.govresearchgate.net

Expected key fragmentation steps include:

Loss of the Ester Side Chain: A primary fragmentation involves the neutral loss of the 2,2-dimethylbutanoic acid side chain.

Fragmentation of the Lactone Ring: Subsequent fragmentation of the decalin ring system and the methylated lactone ring leads to characteristic product ions. nih.gov

The fragmentation pattern of this compound would differ from Simvastatin in fragments containing the methylated lactone ring, allowing for specific identification. nih.govsciex.com

Table 2: Mass Spectrometry Data

| Parameter | Value | Source |

| Chemical Formula | C₂₆H₄₀O₅ | biosynth.com |

| Molecular Weight | 432.59 g/mol | biosynth.com |

| Protonated Molecule [M+H]⁺ | m/z 433.29 | Calculated |

| Key Fragmentation Pathway | Loss of ester side-chain, dehydration, and dissociation of the lactone moiety. | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and to confirm the structural modification from the parent compound. nih.gov The spectrum of Simvastatin shows characteristic absorption peaks for the hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) groups. researchgate.netnih.gov

The most significant change in the IR spectrum of this compound compared to Simvastatin is the absence of the characteristic broad O-H stretching vibration band, typically found around 3550 cm⁻¹. nih.govresearchgate.net The presence of the ether linkage can be confirmed by identifying C-O-C stretching vibrations.

Table 3: Key Infrared Absorption Bands This table compares characteristic peaks of the parent compound to expected peaks for its methyl ether derivative.

| Functional Group | Simvastatin Wavenumber (cm⁻¹) | This compound (Expected Wavenumber cm⁻¹) | Observation |

| O-H Stretch | ~3550 | Absent | Confirms methylation of the hydroxyl group |

| C-H Stretch (aliphatic) | ~2960 | ~2960 | Unchanged |

| C=O Stretch (Ester & Lactone) | ~1730-1695 | ~1730-1695 | Unchanged |

| C-O-C Stretch (Lactone) | ~1285 | Present | Unchanged |

| C-O-C Stretch (Ether) | Not Applicable | Present | Confirms presence of the new ether linkage |

Chromatographic Purity Assessment

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of this compound and for quantifying it as an impurity in Simvastatin samples. nih.gov A validated RP-HPLC method has been developed for the simultaneous estimation of simvastatin and its impurities, including the methyl ether. mdpi.com

The method typically utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like orthophosphoric acid. nih.gov The separation is isocratic, and detection is performed using a UV detector. nih.gov Method validation according to ICH guidelines confirms its accuracy, precision, linearity, and sensitivity. nih.gov The Limits of Detection (LOD) and Quantification (LOQ) for this compound (MES) have been established to be significantly low, allowing for precise measurement of trace amounts. nih.gov

Table 4: Chromatographic Purity Assessment Parameters

| Parameter | Details | Source |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column | C18 (e.g., KYA TECH HIQ SIL C18, 150 × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid | nih.gov |

| Detection | UV Spectroscopy | nih.gov |

| Limit of Detection (LOD) | 0.030 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.094 µg/mL | nih.gov |

| Linearity Range | 0.2–25.6 µg/mL | nih.gov |

Crystallographic Investigations (if applicable to research on solid forms)

Currently, there is a lack of specific published research on the single-crystal X-ray crystallography of this compound. Such studies would provide definitive information on its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement.

However, extensive research has been conducted on the parent compound, Simvastatin, which is known to exhibit polymorphism. mdpi.com Simvastatin can exist in at least three different crystalline forms (Form I, Form II, and Form III), which are interconvertible at different temperatures. mdpi.com These forms differ in their molecular conformation and packing, which can be investigated using techniques like X-ray Powder Diffraction (XRPD) and solid-state NMR. mdpi.comcas.cz Given that the methylation at the 4'-position is a relatively small structural modification, it is plausible that this compound could also exhibit polymorphic behavior, though this would require dedicated crystallographic investigation to confirm.

Analytical Methodologies for Detection and Quantification of Simvastatin 4 Methyl Ether

Development and Validation of Chromatographic Methods

The development of robust chromatographic methods for Simvastatin (B1681759) 4'-methyl ether focuses on achieving adequate separation from simvastatin and other related impurities. jocpr.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.govresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of simvastatin and its impurities. researchgate.net These methods are valued for their accuracy, precision, and sensitivity. researchgate.net

A specific isocratic RP-HPLC method has been developed for the simultaneous estimation of simvastatin and its impurities, including Simvastatin 4'-methyl ether. nih.govresearchgate.net This method utilizes a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like orthophosphoric acid. nih.govresearchgate.net The detection is commonly performed using a UV detector at a wavelength of around 237-238 nm. jocpr.comnih.gov

In one such validated method, this compound (referred to as MES) was eluted with a retention time of 5.478 minutes, which was well-separated from simvastatin (9 minutes) and other impurities. nih.gov The development process involved optimizing the mobile phase composition to achieve a shorter run time of under 10 minutes while maintaining effective separation. nih.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic System | Isocratic JASCO RP-HPLC |

| Column | KYA TECH HIQ SIL C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% Orthophosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 237 nm |

| Injection Volume | 20 µL |

| Retention Time (MES) | 5.478 min |

Data sourced from a study on the quantification of simvastatin metabolites and impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV, making it a powerful tool for quantifying trace-level impurities. nih.gov This technique is particularly useful for characterizing impurities and for quantitative analysis in complex matrices. jcdr.net

While specific LC-MS/MS methods exclusively for this compound are not extensively detailed in the provided literature, methods for simvastatin can be adapted. These methods typically employ a C18 column and a mobile phase of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization. scielo.br Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source in positive ion mode. nih.govjcdr.net The system operates in multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity, tracking specific precursor-to-product ion transitions. scielo.br For simvastatin, parent ions around m/z 441.3 and daughter ions around m/z 325 have been used for quantitation. jcdr.net A similar approach would be used for this compound, identifying its unique mass transitions.

Validation of analytical methods ensures their reliability. Key performance parameters are assessed as per ICH guidelines. nih.gov

Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API) and other impurities. In developed HPLC methods, good separation was achieved between this compound, simvastatin, and other related substances. jocpr.comnih.gov

Linearity: The analytical response should be directly proportional to the concentration of the analyte over a given range. For simvastatin impurities, linearity has been demonstrated in concentration ranges such as 0.2–25.6 μg/mL. nih.gov A high correlation coefficient (r² > 0.999) is typically required. researchgate.net

Accuracy: This refers to the closeness of the test results to the true value. Accuracy is often assessed through recovery studies by spiking a known amount of the impurity into a sample matrix. For simvastatin and its impurities, recovery values are typically expected to be within 98-102%. researchgate.netresearchgate.net

Precision: The precision of a method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for precision studies is generally required to be less than 2%. wjbphs.comeresearchco.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. thermofisher.com For simvastatin impurities, developed methods have demonstrated LOQs that are lower than the limits specified in pharmacopoeias. nih.gov For instance, a fast LC/MS method for simvastatin achieved an LOD of 0.258 ng/mL and an LOQ of 0.859 ng/mL, showcasing the high sensitivity of modern analytical techniques. thermofisher.com

Table 2: Summary of Method Performance Parameters

| Parameter | Typical Finding | Source |

|---|---|---|

| Linearity Range (Impurities) | 0.2–25.6 μg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Accuracy (% Recovery) | 98.14% to 101.89% | nih.govresearchgate.net |

| Precision (% RSD) | < 2% | wjbphs.comeresearchco.com |

| LOD (Simvastatin by LC/MS) | 0.258 ng/mL | thermofisher.com |

| LOQ (Simvastatin by LC/MS) | 0.859 ng/mL | thermofisher.com |

Application in Impurity Profiling of Simvastatin Drug Substances

This compound is a known impurity of simvastatin, referred to as Simvastatin EP Impurity J in the European Pharmacopoeia. synzeal.com Impurity profiling is the identification and quantification of all potential impurities in a drug substance. The validated analytical methods described above are essential for this purpose. They are used in the quality control of bulk simvastatin and its commercial formulations to ensure that the level of this compound and other impurities does not exceed established safety thresholds. nih.govresearchgate.net Stability-indicating methods are particularly important, as they can separate degradation products that may form under stress conditions like heat, acid, or base exposure, from the main drug peak. jocpr.com

Utilization as an Analytical Reference Standard

The availability of a pure, well-characterized reference standard for this compound is a prerequisite for its accurate quantification in simvastatin samples. biosynth.com This reference material is used to confirm the identity of the impurity peak in a chromatogram (e.g., by comparing retention times) and to prepare calibration curves for accurate quantification. synzeal.combiosynth.com this compound reference standards are used for analytical method development, method validation, and routine quality control applications during the commercial production of simvastatin. synzeal.com

Metabolic Investigations and Biotransformation Studies Non Clinical

Identification of Simvastatin (B1681759) 4'-Methyl Ether as a Metabolite

Simvastatin 4'-Methyl Ether has been identified as a metabolite of simvastatin in non-clinical research. semanticscholar.orgbiosynth.com This compound is also recognized as a potential impurity in the manufacturing process of simvastatin. semanticscholar.org Its identification is crucial for understanding the complete metabolic profile of simvastatin and for ensuring the purity of the final drug product. For analytical purposes, this compound has been synthesized and characterized to be used as a reference standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). dntb.gov.ua This allows for its accurate detection and quantification in various samples.

The characterization of this compound involves spectroscopic techniques to confirm its chemical structure. The key feature of this metabolite is the presence of a methyl ether group at the 4'-position of the pyranone ring of simvastatin.

Table 1: Chemical Identification of this compound

| Property | Value |

| Chemical Name | 2,2-Dimethyl-butanoic acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-methoxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester |

| Synonyms | Cholestat methyl ether, Lipex methyl ether, Simvastatin Impurity J |

| CAS Number | 864357-88-0 |

| Molecular Formula | C26H40O5 |

| Molecular Weight | 432.60 g/mol |

In Vitro Metabolic Pathway Elucidation

The metabolic pathways of the parent compound, simvastatin, have been extensively studied in vitro using models such as rat and human liver microsomes. nih.govnih.gov These studies have primarily identified oxidative and hydrolytic pathways as the major routes of simvastatin metabolism. nih.gov Simvastatin is a prodrug that is hydrolyzed to its active β-hydroxy acid form. drugbank.com

While the formation of hydroxylated metabolites of simvastatin is well-documented, the specific pathway leading to the methylation at the 4'-position to form this compound is not extensively detailed in publicly available scientific literature. Generally, methylation is considered a phase II metabolic reaction. mdpi.com However, comprehensive studies elucidating the specific enzymes and co-factors involved in the methylation of simvastatin to this particular ether are not widely reported.

In vitro metabolic profiling of simvastatin in rat liver microsomes (RLMs) and isolated perfused rat liver hepatocytes (RLHs) has led to the identification of numerous phase I metabolites, but phase II metabolites, which would include methylated compounds, were not identified in these specific studies. mdpi.comdoaj.org

Enzymatic Biotransformation Processes

The primary enzymes responsible for the metabolism of simvastatin are from the cytochrome P450 (CYP) family, particularly CYP3A4 and CYP3A5. drugbank.comclinpgx.org These enzymes are responsible for the formation of various hydroxylated metabolites. nih.gov

The enzymatic process specifically responsible for the formation of this compound through methylation is not clearly established in the available research. Methylation reactions in drug metabolism are typically catalyzed by methyltransferase enzymes, such as catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine to a substrate. nih.gov However, direct evidence of a specific methyltransferase being responsible for the 4'-O-methylation of simvastatin in preclinical models has not been prominently featured in the scientific literature.

Further research would be necessary to isolate and identify the specific enzyme(s) responsible for this biotransformation and to characterize the kinetics of this metabolic reaction.

Comparative Metabolic Studies in Pre-Clinical Models

Comparative metabolic studies of simvastatin have been conducted in various preclinical models, including rats and dogs, to understand species-specific differences in metabolism. nih.govnih.gov These studies have shown that the metabolism of simvastatin can vary between species. For example, male-specific metabolites have been identified in rat liver microsomes. nih.gov

The table below summarizes the preclinical models used in the study of simvastatin metabolism, though specific data on this compound is limited.

Table 2: Preclinical Models Used in Simvastatin Metabolism Studies

| Preclinical Model | Key Findings on Simvastatin Metabolism | Reference to this compound |

| Rat Liver Microsomes (RLMs) | Extensive phase I metabolism, including hydroxylation and oxidation. Identification of 29 possible metabolites. Male-specific metabolism observed. | Not explicitly identified or quantified in the referenced studies. |

| Isolated Perfused Rat Liver Hepatocytes (RLHs) | Studied for both phase I and phase II metabolism. No phase II metabolites were identified in one major study. | Not identified in the referenced studies. |

| Human Liver Microsomes | Primarily metabolized by CYP3A4 and CYP3A5 to form hydroxylated metabolites. | Not reported as a major metabolite. |

Due to the limited specific data on this compound in comparative metabolic studies, a comprehensive understanding of its differential formation in various preclinical models remains an area for future investigation.

Role in Statin Chemical Biology and Derivative Research

Implications for Chemical Stability and Degradation Pathways of Simvastatin (B1681759)

The chemical stability of a drug is a critical factor in its safety and efficacy. Simvastatin, with its complex structure featuring a lactone ring, is susceptible to degradation under various conditions, primarily through hydrolysis. nih.govuchile.clresearchgate.netresearchgate.net The formation of Simvastatin 4'-Methyl Ether is intrinsically linked to these degradation pathways, particularly in the context of synthetic processes and formulation.

The lactone ring in simvastatin is prone to hydrolysis, especially under alkaline conditions, which opens the ring to form the active hydroxy acid form. nih.govuchile.clresearchgate.net Conversely, acidic conditions can also promote degradation. nih.gov The presence of a methyl ether at the 4'-position of the lactone ring introduces a modification that can potentially alter this hydrolytic susceptibility. While specific kinetic studies on the stability of this compound are not extensively reported in publicly available literature, the conversion of the hydroxyl group to a methyl ether is expected to block the primary site of lactonization and hydrolysis at that position. This modification could theoretically enhance the stability of the lactone ring against pH-dependent degradation, a critical consideration in drug formulation and storage.

The formation of this compound itself can be considered a degradation product or an impurity arising from the manufacturing process, especially if methanol (B129727) is used as a solvent or reagent. nih.gov One study details the synthesis of this compound by the methylation of the β-hydroxy group of the lactone ring using dimethyl sulfate (B86663). nih.gov The presence of such impurities necessitates the development of robust analytical methods to detect and quantify them, ensuring the purity and safety of the final drug product.

Consideration in Structure-Activity Relationship (SAR) Studies for Statin Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For statins, the pharmacophore responsible for inhibiting HMG-CoA reductase is well-established and includes the dihydroxy heptanoic acid portion, which mimics the endogenous substrate. nih.gov

The lactone ring of simvastatin is a prodrug form that is hydrolyzed in vivo to the active open-ring hydroxy acid. globalresearchonline.net Modifications to this lactone ring, including the 4'-position, are of significant interest in SAR studies to understand the structural requirements for optimal activity and to develop new, improved statin analogues.

Function as a Defined Synthetic Impurity in Pharmaceutical Development

In the highly regulated environment of pharmaceutical manufacturing, the identification, characterization, and control of impurities are of paramount importance to ensure the safety and quality of drug products. sciex.com this compound is recognized as a process-related impurity in the synthesis of simvastatin and is listed in the European Pharmacopoeia as "Simvastatin EP Impurity J". synzeal.comchemicalbook.com

The presence of impurities, even in small amounts, can potentially affect the stability, efficacy, and safety of the active pharmaceutical ingredient (API). Therefore, regulatory bodies like the European Pharmacopoeia mandate strict limits on the levels of known and unknown impurities in drug substances and finished products.

To comply with these regulations, pharmaceutical manufacturers must develop and validate highly sensitive and specific analytical methods for impurity profiling. This is where this compound plays a critical role as a defined reference standard. A study by Bhatia et al. (2011) details the synthesis and characterization of this compound (referred to as MES) and its use as a non-compendial reference standard. nih.gov In this capacity, a well-characterized sample of the compound is used to:

Identify and confirm the presence of this specific impurity in batches of simvastatin through techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Quantify the amount of the impurity to ensure it does not exceed the established safety thresholds. nih.gov

Validate the analytical method itself, demonstrating its accuracy, precision, linearity, and robustness for detecting and quantifying this compound. nih.gov

The availability of certified reference materials of this compound from various suppliers underscores its importance in the quality control of simvastatin production. biosynth.comlgcstandards.com

Utility as a Research Probe in Biochemical Assays

While the primary role of this compound is in the analytical and quality control aspects of simvastatin, its structural similarity to the parent drug lends it potential utility as a research probe in biochemical assays. Although specific studies employing this particular ether derivative as a probe are not prominent in the literature, its modified structure could be leveraged to investigate various aspects of statin biology.

For instance, in studies of HMG-CoA reductase, this compound could be used as a negative control or a comparator compound. Given that the 4'-hydroxyl group is likely important for activity, comparing the binding and inhibitory effects of simvastatin with its 4'-methyl ether derivative could help to precisely elucidate the role of this functional group in enzyme-ligand interactions.

Furthermore, in cellular assays investigating the pleiotropic (non-cholesterol-lowering) effects of statins, this compound could help to differentiate between effects mediated by HMG-CoA reductase inhibition and those that are independent of it. If a biological effect is observed with simvastatin but not with its inactive 4'-methyl ether analogue, it would provide strong evidence that the effect is dependent on the inhibition of the cholesterol synthesis pathway.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Simvastatin 4′-Methyl Ether, and how can researchers optimize yield while minimizing impurities?

- Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the lactone core and methyl ether moiety. Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 238 nm) to monitor reaction progress and purity. Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DoE) frameworks to maximize yield. For impurity profiling, compare spectral data (NMR, MS) with reference standards .

Q. How should researchers characterize Simvastatin 4′-Methyl Ether to confirm structural identity and purity?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts (e.g., methyl ether protons at δ ~3.3 ppm) with published data.

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 433.3 (calculated for C26H40O5).

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid). Include elemental analysis for additional validation .

Q. What safety protocols are critical when handling Simvastatin 4′-Methyl Ether in laboratory settings?

- Methodology : Follow OSHA/GHS guidelines:

- Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Store at -20°C in airtight containers to prevent degradation.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of Simvastatin 4′-Methyl Ether across in vitro and in vivo studies?

- Methodology :

- Perform comparative metabolism assays using human liver microsomes (HLMs) and cytochrome P450 isoforms (e.g., CYP3A4). Quantify metabolites via LC-MS/MS.

- Apply kinetic modeling to reconcile discrepancies in enzyme affinity (Km) or inhibition constants (Ki). Validate findings with isotopic labeling (e.g., 14C-tracers) to track metabolic fate .

Q. What experimental designs are recommended to investigate the stability of Simvastatin 4′-Methyl Ether under varying pH and temperature conditions?

- Methodology :

- Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Use 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative stress : Expose to 3% H2O2.

- Photolytic stress : Use ICH Q1B guidelines with UV light (320–400 nm).

- Monitor degradation products via UPLC-QTOF-MS and quantify using stability-indicating methods .

Q. How can researchers address conflicting spectral data (e.g., NMR, IR) for Simvastatin 4′-Methyl Ether reported in independent studies?

- Methodology :

- Replicate experiments using identical instrumentation (e.g., 500 MHz NMR) and solvent systems (e.g., CDCl3).

- Cross-validate with computational chemistry (e.g., DFT calculations for predicted IR/NMR spectra).

- Publish raw datasets in supplementary materials to enable peer validation .

Q. What strategies improve the reproducibility of pharmacological assays involving Simvastatin 4′-Methyl Ether?

- Methodology :

- Standardize cell lines (e.g., HepG2 for hepatotoxicity) and culture conditions (e.g., serum-free media).

- Include positive/negative controls (e.g., simvastatin as a comparator).

- Report IC50/EC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc Tukey) .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties of Simvastatin 4′-Methyl Ether

| Property | Value | Reference |

|---|---|---|

| CAS Number | 864357-88-0 | |

| Molecular Formula | C26H40O5 | |

| Molecular Weight | 432.59 g/mol | |

| Storage Conditions | -20°C, desiccated, airtight |

Table 2 : Common Analytical Methods for Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC-PDA | Purity assessment | Column: C18; λ: 238 nm |

| LC-MS/MS | Metabolite identification | Ionization: ESI+; MRM transitions |

| 1H NMR | Structural confirmation | Solvent: CDCl3; δ 3.3 (OCH3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。